molecular formula C10H18N2O2S2 B1196203 3,6-bis[2-(Methylthio)ethyl]piperazine-2,5-dione CAS No. 36963-02-7

3,6-bis[2-(Methylthio)ethyl]piperazine-2,5-dione

Cat. No.: B1196203
CAS No.: 36963-02-7
M. Wt: 262.4 g/mol
InChI Key: VSOISORJHNBTCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-bis[2-(Methylthio)ethyl]piperazine-2,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C10H18N2O2S2 and its molecular weight is 262.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523126. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

36963-02-7

Molecular Formula

C10H18N2O2S2

Molecular Weight

262.4 g/mol

IUPAC Name

3,6-bis(2-methylsulfanylethyl)piperazine-2,5-dione

InChI

InChI=1S/C10H18N2O2S2/c1-15-5-3-7-9(13)12-8(4-6-16-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13)

InChI Key

VSOISORJHNBTCV-UHFFFAOYSA-N

SMILES

CSCCC1C(=O)NC(C(=O)N1)CCSC

Canonical SMILES

CSCCC1C(=O)NC(C(=O)N1)CCSC

36963-02-7

Synonyms

3,6-Bis(2-(methylthio)ethyl)piperazine-2,5-dione
cyclo(dimethionine)
cyclo(LL-dimethionine)
cyclo-dimethionine

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 13.4 g (0.09 mol) of methionine, 17.2 g (0.09 mol, purity: 91%) of methioninehydantoin (IId) and 150 g of water were introduced into a 200 ml Roth steel autoclave with magnetic stirring and stirred at 160° C. for 6 hours, during which the pressure increased to 15 bar. From time to time, the autoclave was decompressed until the pressure settled at a constant 10 bar. The autoclave was then cooled in an ice bath, and the resulting suspension was filtered and the solid was washed with 75 ml of water. Finally, the solid was dried in a vacuum drying oven at 50° C. overnight. Bis[2-(methylthio)ethyl]-2,5-piperazinedione (III) was isolated as yellowish white crystals.
Quantity
13.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 g
Type
solvent
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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